![molecular formula C12H10N2S B13614648 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an ethynylphenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
科学的研究の応用
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic or photophysical properties.
作用機序
The mechanism of action of 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylphenyl group can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
類似化合物との比較
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: A compound with multiple ethynylphenyl groups, used in materials science.
Erlotinib hydrochloride: A quinazoline derivative with an ethynylphenyl group, used as an anticancer agent.
Uniqueness
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and an ethynylphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
特性
分子式 |
C12H10N2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h1,3-6,8H,7H2,(H2,13,14) |
InChIキー |
CTZDQTIKJCENCV-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1)CC2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


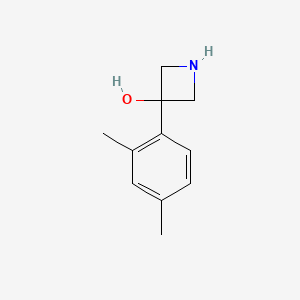


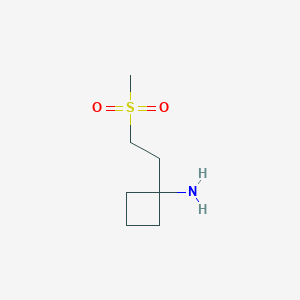



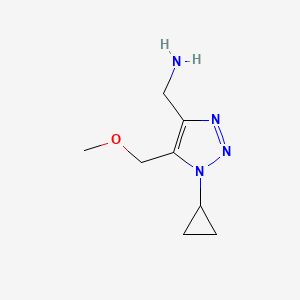
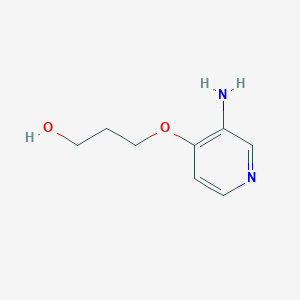
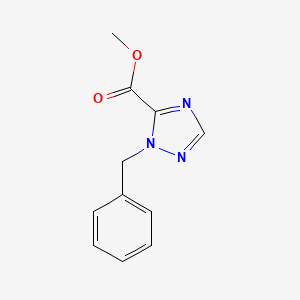



![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
